1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1H-imidazole-4-sulfonamide
Description
1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-4-26-12-17(24-14(26)2)30(28,29)25(3)16-10-27(11-16)20-18(21)19(22-13-23-20)15-8-6-5-7-9-15/h5-9,12-13,16H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJBBXWZQIOSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1H-imidazole-4-sulfonamide typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route generally starts with the preparation of the pyrimidine and azetidine intermediates, followed by their coupling with the imidazole sulfonamide moiety. Common reagents used in these reactions include fluorinating agents, phenylating agents, and sulfonating agents. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonamide positions, often using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the imidazole and pyrimidine derivatives.
Scientific Research Applications
1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent, depending on its interaction with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues.
Comparison with Similar Compounds
1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1H-imidazole-4-sulfonamide can be compared with other similar compounds, such as:
1-Ethyl-N-[1-(5-chloro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-Ethyl-N-[1-(5-fluoro-6-methylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide: The presence of a methyl group instead of a phenyl group can influence the compound’s solubility and interaction with biological targets.
1-Ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylimidazole-4-carboxamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
